![molecular formula C13H22ClN B1402871 [2-(4-tert-Butylphenyl)propyl]amine hydrochloride CAS No. 1401426-27-4](/img/structure/B1402871.png)

[2-(4-tert-Butylphenyl)propyl]amine hydrochloride

Descripción general

Descripción

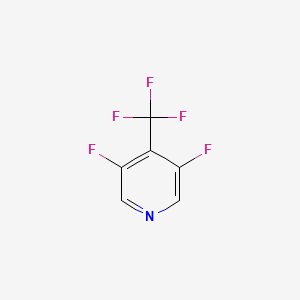

[2-(4-tert-Butylphenyl)propyl]amine hydrochloride is a useful research compound. Its molecular formula is C13H22ClN and its molecular weight is 227.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

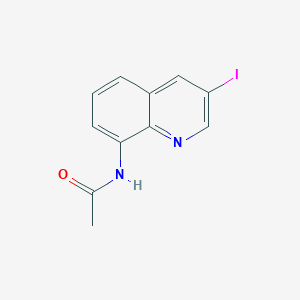

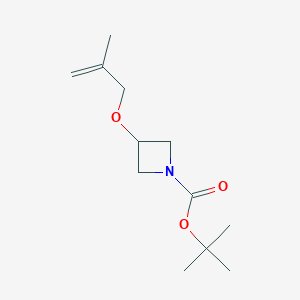

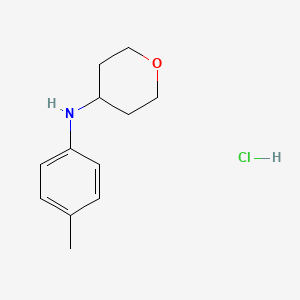

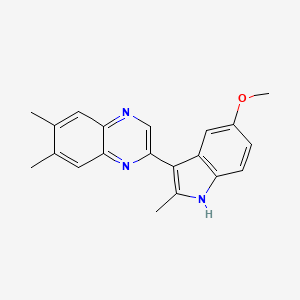

Synthesis and Structural Characterization

The compound "[2-(4-tert-Butylphenyl)propyl]amine hydrochloride" and its derivatives have been explored in the synthesis and structural characterization of various organometallic complexes and ligands. For instance, derivatives such as benzylidene(4-tert-butylphenyl)amine have been utilized in the synthesis of cyclometalated Rh(III) and Ir(III) complexes. These complexes have been thoroughly characterized, demonstrating efficient binding with calf thymus DNA and bovine serum albumin, suggesting potential applications in understanding DNA/protein interactions and anticancer activity (Mukhopadhyay et al., 2015).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to the tert-butyl group mentioned in the query, have shown immense versatility as intermediates for the asymmetric synthesis of amines. This methodology facilitates the synthesis of a wide range of highly enantioenriched amines, demonstrating the significant role of tert-butyl based compounds in synthetic organic chemistry (Ellman et al., 2002).

Antioxidative and Antimicrobial Activities

Studies have also been conducted on derivatives like 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole, exploring their antioxidative and antimicrobial activities. Such research highlights the potential of tert-butylphenyl derivatives in developing new pharmaceuticals and understanding their biological activities (Yildirim, 2020).

Material Science Applications

In the realm of material science, derivatives of tert-butylphenyl compounds have been employed in the synthesis of nanoparticles and ligands for metal complexes. These applications demonstrate the wide-ranging utility of such compounds in developing new materials with potential electronic, catalytic, and structural applications. For example, Zn2SnO4 nanoparticles synthesized using tert-butylamine showed promising electrochemical properties as anodes for lithium-ion batteries, indicating the importance of surface-charge modification in enhancing material performance (Kim et al., 2012).

Mecanismo De Acción

- One such compound is bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) , a secondary phosphite antioxidant degradation product. It inhibits cell growth .

- Another candidate is 3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate (TtBBP) , which may form from similar phosphite antioxidants used in materials for single-use (SU) equipment .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4;/h5-8,10H,9,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVFBMLMCFMDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401426-27-4 | |

| Record name | Benzeneethanamine, 4-(1,1-dimethylethyl)-β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401426-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B1402789.png)

![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402792.png)

![6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one](/img/structure/B1402795.png)

![tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1402800.png)

![ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1402808.png)

![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)